2-Methyl-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a p-tolyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of p-toluidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Another method involves the palladium-catalyzed amination of aryl halides with secondary amines. This method provides a more efficient and selective route to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups onto the aromatic ring.
Scientific Research Applications
2-Methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. Additionally, the presence of the methyl and p-tolyl groups can influence the compound’s reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-methylaniline: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(p-Tolyl)aniline: Lacks the methyl group on the nitrogen atom.
2-Methyl-N-(o-tolyl)aniline: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
2-Methyl-N-(p-tolyl)aniline is unique due to the specific arrangement of its methyl and p-tolyl groups, which can influence its chemical reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3 |
InChI Key |
CUOBXBGOURGGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.